Tepotinib

METex14 NSCLC Clinical efficacy MAIC

Differentiate your oncology research with Tepotinib—a highly selective type Ib MET inhibitor with proven blood-brain barrier penetration and low drug-drug interaction liability. Unlike multi-kinase inhibitors (crizotinib, cabozantinib), its selectivity and favorable safety profile support advanced NSCLC and EGFR resistance studies. Secure pure, research-grade material now.

Molecular Formula C29H28N6O2
Molecular Weight 492.6 g/mol
CAS No. 1100598-32-0
Cat. No. B1684694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTepotinib
CAS1100598-32-0
Synonyms3-(1-(3-(5-((1-Methyl-4-piperidinyl)methoxy)-2-pyrimidinyl)benzyl)-6-oxo-1,6-dihydro-3-pyridazinyl)benzonitrile
benzonitrile, 3-(1,6-dihydro-1-((3-(5-((1-methyl-4-piperidinyl)methoxy)-2-pyrimidinyl)phenyl)methyl)-6-oxo-3-pyridazinyl)-
tepotini
Molecular FormulaC29H28N6O2
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CN4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N
InChIInChI=1S/C29H28N6O2/c1-34-12-10-21(11-13-34)20-37-26-17-31-29(32-18-26)25-7-3-5-23(15-25)19-35-28(36)9-8-27(33-35)24-6-2-4-22(14-24)16-30/h2-9,14-15,17-18,21H,10-13,19-20H2,1H3
InChIKeyAHYMHWXQRWRBKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tepotinib (CAS 1100598-32-0) – A Highly Selective, Orally Bioavailable MET Tyrosine Kinase Inhibitor for METex14 Skipping NSCLC


Tepotinib (EMD-1214063, MSC2156119J) is an oral, adenosine triphosphate (ATP)-competitive, reversible, and highly selective type Ib mesenchymal-epithelial transition factor (MET) receptor tyrosine kinase inhibitor [1]. It is a small-molecule drug (molecular weight: 492.6 g/mol) specifically designed to potently inhibit MET kinase activity, irrespective of the mode of MET activation (ligand-dependent or -independent) [2]. Tepotinib is currently approved globally (e.g., by the FDA and EMA) for the treatment of adult patients with advanced or metastatic non-small cell lung cancer (NSCLC) harboring MET exon 14 (METex14) skipping alterations [3].

Why In-Class MET Inhibitors Are Not Directly Interchangeable with Tepotinib: A Comparative Perspective


While several MET tyrosine kinase inhibitors (TKIs) exist—including capmatinib, savolitinib, crizotinib, and cabozantinib—they exhibit critical differences in their molecular selectivity profiles, potency, physicochemical properties, and clinical safety and efficacy outcomes. These differences preclude simple generic substitution. For instance, crizotinib and cabozantinib are non-selective multi-kinase inhibitors with distinct off-target profiles, while selective type Ib inhibitors like tepotinib and capmatinib differ in their cellular retention kinetics and safety profiles [1][2]. Furthermore, drug-drug interaction (DDI) liabilities and blood-brain barrier (BBB) penetration capabilities vary significantly among the class, directly impacting clinical utility in specific patient populations [3][4]. Therefore, a data-driven, comparator-based assessment is essential for scientific selection and procurement.

Quantitative Comparative Evidence: Tepotinib vs. Key MET Inhibitor Alternatives


Superior Progression-Free Survival and Overall Survival vs. Capmatinib in Previously Treated METex14 NSCLC Patients

In a matching-adjusted indirect comparison (MAIC) using patient-level data from the VISION trial and aggregate data from the GEOMETRY mono-1 trial, tepotinib demonstrated significantly prolonged progression-free survival (PFS) and overall survival (OS) compared to capmatinib in previously treated patients with advanced NSCLC harboring METex14 skipping mutations [1].

METex14 NSCLC Clinical efficacy MAIC

Favorable Safety Profile: Lower Rate of Treatment-Related Adverse Events Leading to Discontinuation vs. Capmatinib

A separate MAIC analysis focusing on safety outcomes found that tepotinib was associated with a lower rate of treatment-related adverse events (TRAEs) leading to treatment discontinuation compared to capmatinib in both first-line (1L) and second-line or later (2L+) settings [1].

METex14 NSCLC Safety MAIC

Sustained MET Inhibition Under Washout Conditions: Prolonged Cellular Target Engagement

In vitro studies comparing tepotinib, capmatinib, savolitinib, and crizotinib under washout conditions (designed to mimic an open physiological system) revealed that tepotinib maintained the most potent inhibition of phosphorylated MET, a phenomenon linked to its reversible lysosomal retention [1].

MET inhibition Pharmacodynamics Lysosomal retention

Low Clinical Drug-Drug Interaction (DDI) Liability via CYP3A4 and P-gp Pathways

Clinical DDI studies demonstrate that tepotinib's metabolism has a low (~17%) contribution from CYP3A4, and it is not a clinically relevant substrate for P-glycoprotein (P-gp)-mediated biliary secretion [1]. Co-administration with a strong CYP3A4/P-gp inhibitor (itraconazole) or inducer (carbamazepine) resulted in changes in exposure (AUC) that were not considered clinically relevant (22% increase and 35% decrease, respectively) [2].

Drug-drug interactions Pharmacokinetics CYP3A4

High Absolute Oral Bioavailability (72%) and Demonstrated Blood-Brain Barrier Penetration

Tepotinib exhibits high and consistent oral absorption, with a mean absolute bioavailability of 72% (range 62–81%) for the clinical tablet formulation [1]. Furthermore, tepotinib has been shown to penetrate the blood-brain barrier, achieving a cerebrospinal fluid (CSF) to plasma concentration ratio of 1.83% in a patient with leptomeningeal metastasis, and demonstrating strong antitumor activity in orthotopic brain metastasis models [2][3].

Bioavailability Pharmacokinetics CNS penetration

Key Application Scenarios for Tepotinib in Research and Clinical Development


First-Line Treatment of Advanced NSCLC with MET Exon 14 Skipping Mutations

Based on the robust and durable efficacy demonstrated in the pivotal Phase II VISION trial, particularly the notable efficacy in the first-line setting [8], tepotinib is a preferred oral targeted therapy for newly diagnosed patients with advanced or metastatic NSCLC harboring METex14 skipping alterations. Its favorable safety profile, including a lower rate of discontinuation due to TRAEs compared to capmatinib [7], further supports its use as an initial treatment option.

Management of NSCLC Patients with Brain Metastases

The demonstrated ability of tepotinib to penetrate the blood-brain barrier and achieve clinically relevant concentrations in the CSF [8], combined with its strong antitumor activity in preclinical orthotopic brain metastasis models [7] and consistent efficacy in VISION trial patients with brain metastases [5], makes it a compelling choice for the management and treatment of patients with METex14 skipping NSCLC and existing or a high risk for CNS involvement.

Clinical Scenarios Requiring Polypharmacy with Low Drug-Drug Interaction Risk

Given its low DDI liability, with CYP3A4 contributing only ~17% to its metabolism and no clinically relevant effect from P-gp modulation [8][7], tepotinib presents a lower risk for pharmacokinetic interactions when co-administered with other common medications. This is a significant advantage in managing older cancer patients or those with comorbidities who are likely to be on multiple concomitant drugs.

Preclinical Research on Overcoming EGFR TKI Resistance via MET Amplification

Preclinical studies have established MET amplification as a key mechanism of resistance to EGFR tyrosine kinase inhibitors (TKIs). Tepotinib, in combination with EGFR TKIs, has been shown to overcome this resistance in preclinical models [8]. This positions tepotinib as a critical tool compound for investigating combination strategies to address acquired resistance in EGFR-mutant NSCLC, a major area of ongoing oncology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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